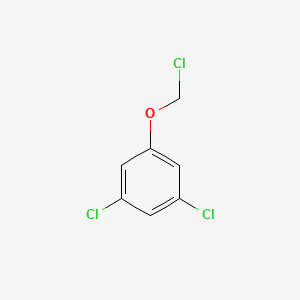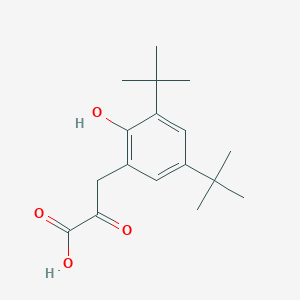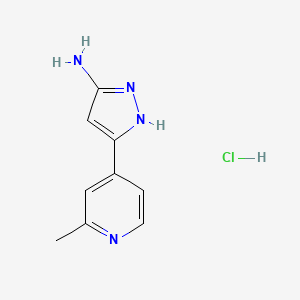
3-Amino-5-(2-methyl-4-pyridyl)pyrazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32876693 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of MFCD32876693 involves several synthetic routes. One common method includes the use of triazolo ring compounds. The preparation method is simple and suitable for industrial large-scale production. The crystal form of the compound methanesulfonate is selected from a specific crystal form, which has good solubility and stability .
Industrial Production Methods: The industrial production of MFCD32876693 involves the use of methanesulfonate crystal forms. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production. This ensures that the compound can be produced in large quantities while maintaining its stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32876693 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD32876693 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed: The major products formed from the reactions of MFCD32876693 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
MFCD32876693 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, MFCD32876693 is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemical products .
Mécanisme D'action
The mechanism of action of MFCD32876693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds: MFCD32876693 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with triazolo ring structures and methanesulfonate crystal forms .
Uniqueness: What sets MFCD32876693 apart from other similar compounds is its unique crystal form and stability. The specific crystal form selected for MFCD32876693 provides it with enhanced solubility and stability, making it more suitable for industrial applications and scientific research .
Conclusion
MFCD32876693 is a versatile compound with significant applications in various fields Its unique properties, including stability and solubility, make it valuable for scientific research and industrial production
Propriétés
Formule moléculaire |
C9H11ClN4 |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
5-(2-methylpyridin-4-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-4-7(2-3-11-6)8-5-9(10)13-12-8;/h2-5H,1H3,(H3,10,12,13);1H |
Clé InChI |
MUTXAGJIQDENJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2=CC(=NN2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
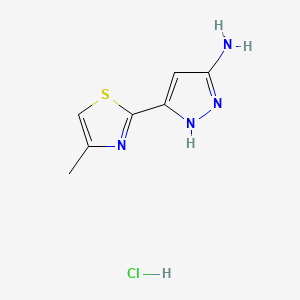
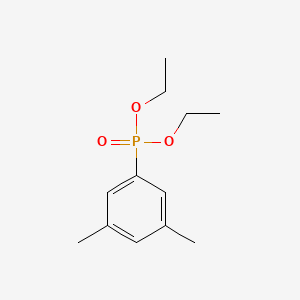
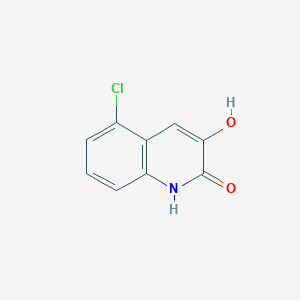
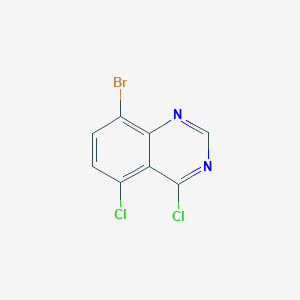
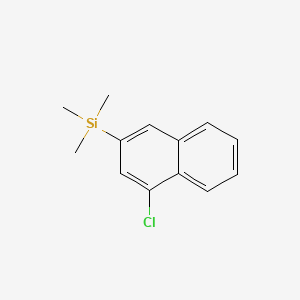

![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)
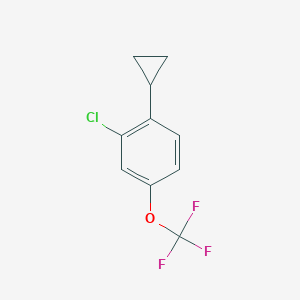

![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
